Memantine-d6 Hydrochloride

説明

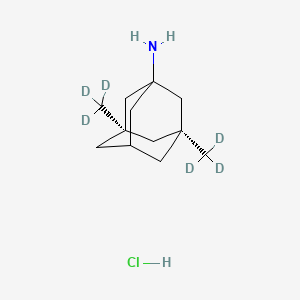

Structure

3D Structure of Parent

特性

IUPAC Name |

(3R,5S)-3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N.ClH/c1-10-3-9-4-11(2,6-10)8-12(13,5-9)7-10;/h9H,3-8,13H2,1-2H3;1H/t9?,10-,11+,12?;/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDDHMLJTFXJGPI-XJAKYWJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)(CC(C3)(C2)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@]12CC3C[C@](C1)(CC(C3)(C2)N)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Role of Deuteration in Pharmaceutical Analysis

An In-Depth Technical Guide to the Synthesis and Purification of Memantine-d6 Hydrochloride

Memantine Hydrochloride is an N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate to severe Alzheimer's disease.[1][2] For pharmacokinetic and bioequivalence studies, a stable isotope-labeled internal standard is indispensable for accurate quantification by mass spectrometry.[3][4] Memantine-d6 Hydrochloride, where the six hydrogen atoms of the two methyl groups are replaced with deuterium, serves as the ideal internal standard. Its chemical behavior is nearly identical to the parent drug, but its increased mass allows it to be distinguished in a mass spectrometer, ensuring precise analytical results.[4]

This guide provides a detailed exploration of a robust synthetic pathway for Memantine-d6 Hydrochloride, outlines a comprehensive purification strategy, and details the analytical methods required to verify its identity, purity, and isotopic enrichment. The methodologies described are synthesized from established chemical principles and published synthetic routes, adapted for the specific requirements of deuterium labeling.

Section 1: Chemical Synthesis Pathway

The synthesis of Memantine-d6 Hydrochloride is a multi-step process centered on the precise introduction of two deuterated methyl (-CD₃) groups onto an adamantane scaffold, followed by amination and salt formation. The chosen pathway prioritizes yield, purity, and isotopic integrity.

Retrosynthetic Strategy & Rationale

The core challenge lies in constructing the 1,3-dimethyl-d6 adamantane backbone. A logical and field-proven approach is to build this structure through sequential Grignard reactions, which are highly effective for forming carbon-carbon bonds. The amination step can then be adapted from high-yield methods developed for the non-deuterated parent compound.

Visualizing the Synthetic Workflow

The following diagram outlines the complete synthetic sequence from the starting material, 1-bromoadamantane, to the final product.

Caption: Synthetic workflow for Memantine-d6 Hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 1,3-Dimethyl-d6-adamantane [5]

This crucial step introduces the deuterium labels via a deuterated Grignard reagent.

-

Part A: Synthesis of 1-Methyl-d3-adamantane

-

Prepare the Grignard reagent by reacting magnesium turnings with methyl-d3 iodide (CD₃I) in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

-

To this cooled Grignard solution, add a solution of 1-bromoadamantane in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction to stir at room temperature, then gently reflux to ensure completion.

-

Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 1-methyl-d3-adamantane.

-

-

Part B: Synthesis of 1-Bromo-3-methyl-d3-adamantane

-

Dissolve the crude 1-methyl-d3-adamantane in a suitable solvent like cyclohexane.

-

Add bromine (Br₂) dropwise at room temperature. The reaction is typically rapid.

-

Monitor the reaction by GC or TLC until the starting material is consumed.

-

Carefully quench excess bromine with a solution of sodium thiosulfate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the brominated intermediate.

-

-

Part C: Synthesis of 1,3-Dimethyl-d6-adamantane

-

Repeat the Grignard procedure from Part A, using 1-bromo-3-methyl-d3-adamantane as the starting material and a fresh solution of methyl-d3 magnesium iodide.

-

The work-up procedure is identical, yielding the key intermediate, 1,3-dimethyl-d6-adamantane.

-

Step 2: Synthesis of N-(3,5-Dimethyl-d6-adamantan-1-yl)formamide

This amination procedure is adapted from a highly efficient process developed for the non-deuterated analogue.[6]

-

In a flask cooled in an ice bath, cautiously add concentrated sulfuric acid to formamide.

-

Slowly add concentrated nitric acid while maintaining a low temperature.

-

Add the 1,3-dimethyl-d6-adamantane intermediate to this acidic mixture in portions, keeping the temperature between 20-25°C.

-

Stir the reaction for several hours at room temperature, followed by gentle heating (30-35°C) to drive the reaction to completion.[6]

-

Pour the reaction mixture onto crushed ice, which will cause the formamide product to precipitate.

-

Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.

Step 3: Hydrolysis and Salt Formation to Yield Memantine-d6 Hydrochloride [7][8]

-

Suspend the crude N-(3,5-dimethyl-d6-adamantan-1-yl)formamide in an aqueous solution of hydrochloric acid (e.g., 6N HCl).

-

Heat the mixture to reflux for 1-2 hours.[7] This step hydrolyzes the formamide to the primary amine.

-

Cool the reaction mixture. The product, Memantine-d6 Hydrochloride, will precipitate as a white solid.

-

For initial purification, the reaction mixture can be concentrated under vacuum.[7]

Section 2: Purification and Isolation

A rigorous purification process is essential to ensure the final product is free of residual starting materials, reagents, and synthetic by-products, achieving the high purity (>99%) required for an analytical standard.

Visualizing the Purification & Analysis Workflow

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Characterization of Memantine-Methyl-D6 Hydrochloride [yyhx.ciac.jl.cn]

- 6. researchgate.net [researchgate.net]

- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]

physicochemical properties of Memantine-d6 Hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of Memantine-d6 Hydrochloride

Introduction

Memantine Hydrochloride is a well-established N-methyl-D-aspartate (NMDA) receptor antagonist utilized in the management of moderate to severe Alzheimer's disease.[1][2][3] Its mechanism involves blocking the pathological effects of persistently elevated glutamate levels, which can lead to neuronal excitotoxicity.[3] In the field of drug development, the strategic substitution of hydrogen atoms with their stable isotope, deuterium, has emerged as a powerful tool to optimize pharmacokinetic profiles. This process, known as deuteration, can enhance metabolic stability, reduce toxicity, and improve a drug's overall performance without altering its fundamental mechanism of action.[4][5][6]

Memantine-d6 Hydrochloride is the deuterated analog of Memantine HCl, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This guide provides a comprehensive technical overview of its physicochemical properties. Due to the limited availability of specific experimental data for the deuterated form, this document establishes a baseline by detailing the properties of the parent compound, Memantine HCl. It then explains the fundamental principles of deuterium substitution and outlines the standard experimental workflows required to characterize Memantine-d6 Hydrochloride, offering a predictive and practical framework for researchers, scientists, and drug development professionals.

Physicochemical Profile of Memantine Hydrochloride (Parent Compound)

Understanding the properties of the non-deuterated parent compound is essential for predicting and interpreting the characteristics of its deuterated analog. Memantine HCl is a white to off-white powder, classified as a Biopharmaceutics Classification System (BCS) Class I drug due to its high solubility and permeability.[7][8][9]

Structural and General Properties

| Property | Value | Source(s) |

| Chemical Name | 3,5-dimethyltricyclo[3.3.1.1³,⁷]decan-1-amine hydrochloride | [10] |

| Molecular Formula | C₁₂H₂₁N · HCl | [9][10][11] |

| Molecular Weight | 215.76 g/mol | [9][11][12] |

| CAS Number | 41100-52-1 | [1][10][13] |

| Appearance | Fine white to off-white powder | [9][14] |

Physicochemical Data

The key physicochemical parameters for Memantine Hydrochloride are summarized below. It is noteworthy that different sources report a range of melting points, which is common for hydrochloride salts and can depend on the crystalline form and measurement technique.

| Property | Value | Source(s) |

| Melting Point | 258 °C to 295 °C (varying reports) | [1][10][14][15][16] |

| Solubility | Highly soluble in water (~40-45 mg/mL over pH 2-9); Soluble in ethanol (~20 mg/mL) and DMSO (~10 mg/mL). | [8][10][14][17][18] |

| pKa | ~10.27 - 10.7 (Estimated for the primary amine) | [1][11] |

| LogP (Octanol/Water) | 3.28 | [1][11] |

The Scientific Rationale: Impact of Deuterium Substitution

Deuteration involves replacing a carbon-hydrogen (C-H) bond with a carbon-deuterium (C-D) bond. While chemically similar, the increased mass of deuterium (one proton and one neutron) compared to protium (one proton) leads to significant differences in bond properties.

The C-D bond is stronger and has a lower vibrational frequency than the C-H bond.[19] This is due to a lower zero-point energy for the C-D bond, meaning more energy is required to break it. This phenomenon gives rise to the Deuterium Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond.[6]

This effect is particularly relevant for drug metabolism, as many oxidative metabolic pathways mediated by cytochrome P450 (CYP) enzymes involve the cleavage of C-H bonds.[19] By replacing C-H bonds at metabolic "soft spots" with C-D bonds, the rate of metabolism can be slowed, potentially leading to:

-

Improved pharmacokinetic profiles (e.g., longer half-life, increased exposure).[6][20]

-

Reduced formation of toxic or reactive metabolites.[20]

-

More consistent patient-to-patient plasma levels.

While the KIE primarily affects pharmacokinetics, the subtle changes in bond length, bond strength, and molecular polarizability can also induce minor alterations in bulk physicochemical properties such as melting point, boiling point, and solubility.[19][21][22] The direction and magnitude of these changes are not always predictable and depend on how deuteration affects intermolecular interactions and crystal lattice packing.[19][23]

Caption: C-H vs. C-D Bond Energy.

Physicochemical Profile of Memantine-d6 Hydrochloride

Memantine-d6 Hydrochloride is specifically deuterated at the two methyl groups attached to the adamantane cage. This strategic placement targets sites susceptible to oxidative metabolism.

Known Properties

The fundamental properties derived from the molecular formula are established. Specific experimental data for other properties like melting point and solubility are not widely published and must be determined empirically.

| Property | Value | Source(s) |

| Chemical Name | 3,5-bis(trideuteriomethyl)adamantan-1-amine hydrochloride | [24] |

| Molecular Formula | C₁₂D₆H₁₆ClN | [25] |

| Molecular Weight | 221.80 g/mol | [25][26] |

| CAS Number | 1189713-18-5 | [24][26] |

| Isotopic Purity | ≥97 atom % D | [25] |

Comparative Analysis and Expected Properties

Based on the principles of deuterium substitution, we can anticipate how the properties of Memantine-d6 HCl might differ from its parent compound.

-

Molecular Weight: The molecular weight is higher by approximately 6 Da due to the substitution of six hydrogen atoms (1.008 Da) with six deuterium atoms (2.014 Da).

-

Melting Point: The effect of deuteration on melting point can be unpredictable. It may cause a slight decrease or increase depending on changes to crystal packing and intermolecular forces.[19] For some compounds, deuteration has been shown to lower the melting point.[19]

-

Solubility: Changes in solubility are also difficult to predict but are often modest. A study on deuterated flurbiprofen showed a two-fold increase in solubility.[19] Any change for Memantine-d6 HCl would need to be confirmed experimentally.

-

pKa: The pKa of the primary amine is unlikely to be significantly affected, as the deuteration is on the methyl groups, which are distant from the amine. The electronic effect of deuterium substitution is minimal in this context.

-

Lipophilicity (LogP): Deuteration can subtly alter lipophilicity. The C-D bond is slightly shorter and less polarizable than the C-H bond, which can lead to minor changes in intermolecular interactions and partitioning behavior.[21][22]

Experimental Workflows for Characterization

For any new deuterated API, a rigorous set of experiments is required to confirm its identity, purity, and core physicochemical properties. This process is essential for quality control and regulatory submission.[4]

Caption: Workflow for Physicochemical Characterization.

Protocol: Identity, Purity, and Isotopic Enrichment

Objective: To confirm the chemical structure, assess chemical purity, and quantify the level of deuterium incorporation.

Methodology:

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of Memantine-d6 HCl in a suitable solvent (e.g., methanol/water).

-

Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Analysis: Confirm the mass of the molecular ion matches the theoretical mass of the deuterated compound (221.80 g/mol for the free base).[24][25] Analyze the isotopic cluster to determine the deuterium enrichment level, ensuring it meets specifications (e.g., >97 atom % D).[4][25]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6 or D₂O).

-

Acquire ¹H NMR, ¹³C NMR, and ²H NMR spectra.

-

Analysis: In the ¹H NMR spectrum, confirm the significant reduction or absence of signals corresponding to the methyl protons. In the ¹³C NMR, observe the characteristic splitting of the methyl carbon signal due to deuterium coupling. The ²H NMR should show a signal corresponding to the deuterated methyl groups, confirming the location of deuteration.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Develop a suitable HPLC method. Due to the lack of a strong chromophore in memantine, derivatization or alternative detection methods like mass spectrometry (LC-MS) or evaporative light scattering (ELSD) are often required.[2][7] A common approach involves pre-column derivatization with an agent like 9-fluorenylmethyl chloroformate (FMOC).[7]

-

Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution is typically used.

-

Column: A C18 reverse-phase column is standard.

-

Analysis: Inject the sample and analyze the resulting chromatogram to determine the area percentage of the main peak, which represents the chemical purity. Identify and quantify any impurities.[27]

-

Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of Memantine-d6 HCl in aqueous media.

Methodology:

-

Add an excess amount of Memantine-d6 HCl to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge or filter the samples to separate the undissolved solid.

-

Quantify the concentration of the dissolved compound in the clear supernatant using a validated analytical method (e.g., HPLC-UV after derivatization, or LC-MS).

-

Analysis: The determined concentration represents the solubility of the compound at that specific pH and temperature.

Protocol: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology:

-

Finely powder the crystalline sample of Memantine-d6 HCl.

-

Pack a small amount of the powder into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. For higher accuracy, Differential Scanning Calorimetry (DSC) can be used, which also provides information on the heat of fusion.

Conclusion

Memantine-d6 Hydrochloride represents a strategic modification of a clinically important drug, designed to leverage the kinetic isotope effect for potential pharmacokinetic advantages. While specific experimental data on its physicochemical properties are scarce, a robust profile can be predicted by referencing the well-characterized parent compound, Memantine Hydrochloride, and applying the fundamental principles of deuterium substitution. The true properties must be established through rigorous empirical testing. The analytical workflows detailed in this guide—covering identity, purity, isotopic enrichment, solubility, and melting point—provide a foundational framework for the comprehensive characterization of this and other deuterated drug candidates, ensuring the quality and consistency required for advanced drug development.

References

-

Toda, F. et al. (2023). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. NIH National Library of Medicine. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4054, Memantine. [Online] Available at: [Link]

-

ResearchGate. Structure of memantine hydrochloride. [Online] Available at: [Link]

-

Wang, Y. et al. (2023). Synthesis and Characterization of Memantine-Methyl-D6 Hydrochloride. Yingyong Huaxue. [Online] Available at: [Link]

-

Al-Adl, S. et al. (2024). A Comprehensive Review of Analytical Methodologies for Memantine Hydrochloride. ResearchGate. [Online] Available at: [Link]

-

He, L. et al. (2010). Effect of Deuterium Substitution on the Physical Properties of Polymer Melts and Blends. Macromolecules. [Online] Available at: [Link]

-

U.S. Food and Drug Administration. Clinical Pharmacology Biopharmaceutics Review(s) - N 21-627. [Online] Available at: [Link]

-

Zhang, Z. et al. (2024). Impact of H/D isotopic effects on the physical properties of materials. RSC Publishing. [Online] Available at: [Link]

-

Patel, M. et al. (2015). Development and Validation of Analytical Method for Estimation of Memantine Hydrochloride. Austin Publishing Group. [Online] Available at: [Link]

-

Choezom, L. et al. (2021). STABILITY INDICATING AND COMPARATIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCl BY RP-HPLC AND UV SPECTROPHOTOMETRY. Rasayan J. Chem. [Online] Available at: [Link]

-

Richards, P. et al. (2024). Analytical Method Optimisation and Validation for NMDA Receptor Antagonist Memantine Hydrochloride by Using UV-Visible Double Be. The Academic. [Online] Available at: [Link]

-

U.S. Food and Drug Administration. Namenda® Tablets/Oral Solution (memantine hydrochloride) Label. [Online] Available at: [Link]

-

CD Bioparticles. Memantine-d6 Hydrochloride. [Online] Available at: [Link]

-

Kumar, S. et al. (2014). Assay of Memantine Hydrochloride by UV Spectrophotometer. International Journal of Pharma Sciences and Research. [Online] Available at: [Link]

-

Dunn, M. et al. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. [Online] Available at: [Link]

-

Lee, J. et al. (2023). Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers. NIH National Library of Medicine. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 181458, Memantine Hydrochloride. [Online] Available at: [Link]

-

Wang, Y. et al. (2016). Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. NIH National Library of Medicine. [Online] Available at: [Link]

-

Turcu, A. L. et al. (2022). Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease. European Journal of Medicinal Chemistry. [Online] Available at: [Link]

-

Nguyen, T. H. et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega. [Online] Available at: [Link]

-

Wang, Y. et al. (2016). Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. MedChemComm. [Online] Available at: [Link]

-

Salamandra, LLC. (2024). Regulatory Considerations for Deuterated Products. [Online] Available at: [Link]

-

Garg, R. et al. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. Biochemistry. [Online] Available at: [Link]

-

ResolveMass Laboratories Inc. (2024). Deuterated Standards for LC-MS Analysis. [Online] Available at: [Link]

-

Pirali, T. et al. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Online] Available at: [Link]

Sources

- 1. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. Memantine Hydrochloride | C12H22ClN | CID 181458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 5. salamandra.net [salamandra.net]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Memantine-d6 Hydrochloride - CD Bioparticles [cd-bioparticles.net]

- 13. Memantine hydrochloride | NMDA Receptors | Tocris Bioscience [tocris.com]

- 14. 41100-52-1 CAS MSDS (Memantine HCl) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 15. datasheets.scbt.com [datasheets.scbt.com]

- 16. 41100-52-1 Memantine HCl AKSci J10287 [aksci.com]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Memantine HCl CAS#: 41100-52-1 [m.chemicalbook.com]

- 19. Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 24. Memantine-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 25. Memantine-(dimethyl-d6) hydrochloride ≥97 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 26. Memantine - d6 hydrochloride | CAS 1189713-18-5 | Memantine - d6 HCl | Tocris Bioscience [tocris.com]

- 27. austinpublishinggroup.com [austinpublishinggroup.com]

A Senior Application Scientist's Guide to the Certificate of Analysis for Memantine-d6 Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Numbers on a Page

In the landscape of neurodegenerative disease research, Memantine Hydrochloride stands as a key therapeutic agent for managing moderate to severe Alzheimer's disease by acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1][2] For the scientists tasked with quantifying this drug in complex biological matrices—a cornerstone of pharmacokinetic, bioequivalence, and metabolism studies—the unlabeled analyte is only half of the equation. Its deuterated analogue, Memantine-d6 Hydrochloride , serves as the indispensable internal standard (IS), the silent partner that ensures analytical accuracy and precision.[3][4]

This guide is designed to deconstruct the Certificate of Analysis (CoA) for Memantine-d6 Hydrochloride. We will move beyond a superficial reading of specifications and delve into the scientific rationale behind each test. A CoA is not merely a document of compliance; it is the foundational evidence that qualifies a reference standard for its intended use. Understanding its contents is paramount, as the integrity of every subsequent analytical measurement hinges on the verified quality of this critical reagent.[5][6] This whitepaper provides the expertise to interpret the data, understand the methodologies, and appreciate the causality that links a robust CoA to reliable, reproducible, and defensible scientific outcomes.

Section 1: Core Identity and Physicochemical Characterization

The first section of any CoA establishes the fundamental identity of the material. This is the "passport" of the chemical, providing unambiguous identifiers and basic properties. For Memantine-d6 Hydrochloride, these are:

| Parameter | Specification | Rationale and Scientific Insight |

| Chemical Name | 3,5-Di(methyl-d3)-tricyclo[3.3.1.1³,⁷]decan-1-amine Hydrochloride[7] | The IUPAC name precisely describes the adamantane cage structure and, crucially, specifies the location of the six deuterium atoms on the two methyl groups. This structural definition is the basis for all subsequent identity tests. |

| CAS Number | 1189713-18-5[3][7] | The Chemical Abstracts Service (CAS) number is a universal and unique identifier, essential for database searches, regulatory filings, and unambiguous material procurement. |

| Molecular Formula | C₁₂D₆H₁₆ClN | This formula distinguishes it from its non-deuterated counterpart (C₁₂H₂₂ClN), immediately flagging its isotopic nature. The "D" explicitly represents deuterium. |

| Molecular Weight | 221.80 g/mol | The molecular weight reflects the mass increase from the six deuterium atoms (approx. 1 g/mol each) compared to protium. This value is the primary target for mass spectrometry confirmation. |

| Physical Appearance | White to Off-White Solid[8] | A visual inspection is the first, simplest check. Any deviation from the expected appearance (e.g., discoloration, non-crystalline nature) can indicate degradation or significant impurities and warrants further investigation. |

| Solubility | Soluble in Methanol, DMSO[8] | This practical information is vital for the correct preparation of stock solutions. Using an inappropriate solvent can lead to incomplete dissolution, resulting in inaccurate standard concentrations and flawed calibrations. |

Visualizing the Molecular Identity

The chemical structure provides the blueprint for its function as an internal standard. The adamantane core mimics the analyte, while the deuterium labels provide the mass shift for detection.

Caption: Chemical structure of Memantine-d6 Hydrochloride.

Section 2: Identity Confirmation – The Analytical Fingerprint

While the first section describes what the molecule should be, this section provides the empirical evidence that it is that molecule. Multiple orthogonal techniques are used to create a "fingerprint" that is unique to the compound's structure and isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation. It probes the chemical environment of specific nuclei (¹H, ¹³C).

-

¹H-NMR (Proton NMR): This technique confirms the overall structure of the adamantane cage. Its most critical role for Memantine-d6 is to confirm the location and completeness of deuteration. The spectrum of a properly labeled standard will show a dramatic reduction or complete absence of the singlet signal corresponding to the two methyl groups.[9][10] The presence of a significant residual signal indicates incomplete deuteration, which compromises the isotopic purity.

-

¹³C-NMR (Carbon NMR): This provides a map of the carbon skeleton. The number of unique carbon signals should match the structure, confirming the integrity of the adamantane framework.[11]

Mass Spectrometry (MS)

MS provides the definitive confirmation of molecular weight, which is directly altered by deuteration.

-

Methodology: The sample is ionized (e.g., by Electrospray Ionization, ESI) and the mass-to-charge ratio (m/z) of the resulting ion is measured. For Memantine-d6, the protonated molecule [M+H]⁺ is observed.[12]

-

Interpretation: The CoA will report a molecular ion peak consistent with the calculated mass of 221.80 Da. This confirms the presence of the six deuterium atoms. High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), adding an extremely high degree of confidence to the identification.[10]

The combination of NMR (confirming structure and label location) and MS (confirming mass) provides an unassailable confirmation of identity.[13]

Section 3: Purity and Assay – The Quantitative Foundation

This is the most critical section for the end-user. The values reported here are directly used to calculate the concentration of stock solutions, which form the basis of calibration curves and quality controls. Errors in this section will propagate throughout an entire study.

Chemical Purity by Chromatography

This test determines the percentage of the material that is the target compound, relative to any organic impurities.

-

Methodology: High-Performance Liquid Chromatography (HPLC) is the workhorse technique. However, Memantine presents a challenge: it lacks a strong UV-absorbing chromophore, making detection difficult.[1] Several strategies are employed:

-

Derivatization: The molecule is reacted with a reagent like 9-fluorenylmethyl chloroformate (FMOC) or 1-fluoro-2,4-dinitrobenzene (FDNB) to attach a UV-active tag, allowing for sensitive detection.[14][15] This is a robust but multi-step process.

-

Low UV Detection: Some methods use very low wavelengths (e.g., 190 nm) where the amine group has some absorbance, though this can suffer from interference from solvents and other additives.[1]

-

Universal Detectors: Detectors like Refractive Index (RI) or Charged Aerosol Detector (CAD) can be used, but may lack the sensitivity and stability of UV detection.[16]

-

LC-MS: For a reference standard, LC-MS is the preferred method as it provides both separation and mass-based detection, offering superior specificity and sensitivity without the need for derivatization.[4]

-

-

Why It's Critical: The purity value (e.g., >99.5%) ensures that the weighed material is not significantly contaminated with synthesis byproducts or degradants, which could interfere with the analysis or be mistaken for the main peak.[17]

Isotopic Purity (Deuterium Enrichment)

This test quantifies the percentage of the molecules that contain the desired number of deuterium atoms.

-

Methodology: Mass Spectrometry (GC-MS or LC-MS) is the only viable technique.[4] The analysis compares the ion intensity of the fully deuterated molecule (d6) to the intensities of molecules with fewer deuterium atoms (d5, d4, etc.) and the unlabeled version (d0).

-

Specification: A high-quality standard will have an isotopic purity of ≥98 atom % D.[18]

-

Why It's Critical: The purpose of using a deuterated internal standard is to be mass-distinguishable from the analyte. If the IS contains a significant percentage of the unlabeled (d0) analyte, it artificially inflates the analyte's signal, a phenomenon known as isotopic cross-talk. This leads to an overestimation of the analyte concentration, particularly at the lower limit of quantitation (LLOQ), and can invalidate the assay.

Assay (Absolute Content)

The assay combines chemical purity, water content, and residual solvent data to define the exact amount of Memantine-d6 HCl in the material by weight.

-

Methodology:

-

Mass Balance (100% Method): The assay is often calculated by subtracting the percentages of all known impurities (organic, water, residual solvents, inorganic residue) from 100%. This is a common and accepted approach.

-

Quantitative NMR (qNMR): This is a primary, or absolute, quantification method. It involves weighing the Memantine-d6 sample and a certified reference material (CRM) of a different, stable compound (e.g., maleic acid, caffeine) into the same NMR tube.[9] By comparing the integral of a known number of protons from the Memantine-d6 to the integral of a known number of protons from the CRM, a direct calculation of the purity/assay can be made without needing a pre-existing Memantine-d6 standard. This provides a high-confidence, independent verification of the material's content.

-

-

The Calculation: The final usable concentration of a stock solution is determined by the following formula:

-

Concentration = (Weight of solid) x (Assay / 100) / Volume An incorrect assay value leads to a systematic bias across the entire analytical run.

-

Sources

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Bioanalytical Method Development and Validation of Memantine in Human Plasma by High Performance Liquid Chromatography with Tandem Mass Spectrometry: Application to Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Memantine-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 8. chembk.com [chembk.com]

- 9. researchgate.net [researchgate.net]

- 10. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 11. jmpm.vn [jmpm.vn]

- 12. researchgate.net [researchgate.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment [mdpi.com]

- 15. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iajps.com [iajps.com]

- 17. researchgate.net [researchgate.net]

- 18. resolvemass.ca [resolvemass.ca]

A Researcher's Guide to Sourcing and Utilizing Memantine-d6 Hydrochloride

An In-depth Technical Guide for Drug Development Professionals and Scientists

In the landscape of neuropharmacological research and bioanalysis, the precision of quantitative assays is paramount. The use of stable isotope-labeled internal standards has become the gold standard for achieving accuracy and reproducibility, particularly in mass spectrometry-based methods. This guide provides a comprehensive overview of Memantine-d6 Hydrochloride, a key deuterated analog of Memantine, for researchers, scientists, and drug development professionals. We will delve into the rationale for its use, criteria for selecting a commercial supplier, and a detailed protocol for its application as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

The Critical Role of Deuterated Standards in Bioanalysis

Memantine is an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1] Accurate quantification of Memantine in biological matrices is crucial for pharmacokinetic, bioequivalence, and metabolism studies.[2][3] Stable isotope-labeled internal standards (SIL-IS), such as Memantine-d6, are the preferred choice for such analyses.[4]

The fundamental principle behind using a SIL-IS is that it is chemically identical to the analyte of interest but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium).[5] This subtle mass shift allows the mass spectrometer to differentiate between the analyte and the internal standard. Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar extraction efficiencies and matrix effects.[6] This co-behavior allows the SIL-IS to effectively normalize for variations in sample preparation and instrument response, leading to more accurate and precise quantification.[7][8]

The structural difference between Memantine and Memantine-d6 is illustrated below:

Sources

- 1. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pharmacokinetics and Bioequivalence of Memantine Tablet and a New Dry Syrup Formulation in Healthy Japanese Males: Two Single-Dose Crossover Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic Properties of Memantine after a Single Intraperitoneal Administration and Multiple Oral Doses in Euploid Mice and in the Ts65Dn Mouse Model of Down's Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. waters.com [waters.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Navigating the Stability and Storage of Memantine-d6 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neurodegenerative disease research and bioanalytical studies, the use of isotopically labeled compounds is indispensable. Memantine-d6 Hydrochloride, a deuterated analog of the NMDA receptor antagonist Memantine Hydrochloride, serves as a critical internal standard in pharmacokinetic and metabolic studies. Ensuring the integrity of this reference material is paramount for the accuracy and reproducibility of experimental data. This technical guide provides a comprehensive overview of the stability and optimal storage conditions for Memantine-d6 Hydrochloride, grounded in scientific principles and field-proven insights.

Understanding the Molecule: Chemical and Physical Properties

Memantine-d6 Hydrochloride is a deuterated version of Memantine Hydrochloride, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic substitution provides a distinct mass signature for mass spectrometry-based detection without significantly altering the compound's chemical properties.[1]

| Property | Value | Source(s) |

| Chemical Name | 3,5-bis(trideuteriomethyl)adamantan-1-amine;hydrochloride | [2] |

| CAS Number | 1189713-18-5 | [2][3] |

| Molecular Formula | C₁₂D₆H₁₆ClN | [4] |

| Molecular Weight | 221.80 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [5] |

| Solubility | Soluble in water, DMSO, and Methanol. | [5] |

The adamantane cage structure of memantine contributes to its high lipophilicity and basicity (pKa ≈ 10.5).[6][7] The hydrochloride salt form enhances its solubility in aqueous solutions.

The Critical Role of Deuteration: A Note on the Kinetic Isotope Effect

The substitution of hydrogen with deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[8][9] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break.[][11] This effect is primarily relevant in the context of metabolic stability, where deuteration at sites of enzymatic oxidation can slow down the rate of metabolism.[12][13]

For the chemical stability of Memantine-d6 Hydrochloride under typical storage and handling conditions, the KIE is not expected to significantly alter its degradation profile compared to the non-deuterated form. The degradation pathways discussed in this guide, such as hydrolysis and oxidation, do not typically involve the rate-limiting cleavage of the C-D bonds at the deuterated methyl groups. Therefore, the extensive stability data available for Memantine Hydrochloride can be judiciously extrapolated to its deuterated analog.

Recommended Storage Conditions: Preserving Integrity

To ensure the long-term stability of Memantine-d6 Hydrochloride, it is crucial to adhere to the recommended storage conditions provided by suppliers. These conditions are designed to minimize degradation from environmental factors.

Solid Form (Powder)

The solid, powdered form of Memantine-d6 Hydrochloride is generally stable when stored correctly.

| Parameter | Recommended Condition | Rationale | Source(s) |

| Temperature | -20°C | Minimizes the rate of potential degradation reactions. | [1][2][3] |

| Light | Protect from light | Prevents potential photolytic degradation. | [3] |

| Moisture | Keep in a tightly sealed container in a dry place. | The compound is hygroscopic and moisture can accelerate degradation. | [3][5][14] |

| Atmosphere | Store under an inert atmosphere for long-term storage. | Reduces the risk of oxidation. | [15] |

Under these conditions, the solid powder is reported to be stable for up to 3 years.[1][3]

In Solution

Once dissolved in a solvent, the stability of Memantine-d6 Hydrochloride can be more limited.

| Solvent | Storage Temperature | Estimated Stability | Source(s) |

| Various Solvents | -80°C | Up to 6 months | [1][3] |

| Various Solvents | -20°C | Up to 1 month | [1][3] |

It is best practice to prepare solutions fresh and use them on the same day whenever possible. If storage is necessary, it should be for the shortest duration possible at the lowest practical temperature.

Stability Profile: Insights from Forced Degradation Studies

| Stress Condition | Procedure | Observed Degradation | Source(s) |

| Acidic | 0.1 M HCl at 70°C for 1 hour | Relatively slow degradation | [11] |

| Basic | 0.1 M NaOH at 70°C for 1 hour | Relatively slow degradation | [11] |

| Oxidative | 10% H₂O₂ at 70°C for 1 hour | Complete degradation | [11] |

| Thermal | 105°C for 5 days | Relatively slow degradation | [11] |

| Photolytic | Exposed to visible light (2600 Lux) for 5 days | Relatively slow degradation | [11] |

| Humidity | 25°C and 90% RH for 5 days | Relatively slow degradation | [11] |

These findings highlight that Memantine is most susceptible to oxidative degradation. Therefore, it is critical to avoid contact with strong oxidizing agents and to minimize exposure to air, especially for solutions.[14]

Analytical Methods for Stability Assessment

To ensure the purity and integrity of Memantine-d6 Hydrochloride, particularly for its use as a certified reference material, validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Since memantine lacks a strong chromophore, derivatization is often required for UV detection.

Experimental Protocol: HPLC with Pre-column Derivatization

This protocol is adapted from validated methods for Memantine Hydrochloride and is suitable for assessing the stability of Memantine-d6 Hydrochloride.

1. Reagents and Materials:

-

Memantine-d6 Hydrochloride reference standard

-

Acetonitrile (HPLC grade)

-

Sodium dihydrogenphosphate

-

Orthophosphoric acid

-

Derivatizing agent (e.g., 1-fluoro-2,4-dinitrobenzene (FDNB) or 9-fluorenylmethyl chloroformate (FMOC))

-

Borate buffer

-

Hydrochloric acid

-

Ultra-pure water

2. Chromatographic Conditions (Example):

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (e.g., 70:30 v/v), pH adjusted to 2.5

-

Flow Rate: 1.5 mL/min

-

Detection: UV at 360 nm (for FDNB derivative)

-

Injection Volume: 20 µL

-

Temperature: Ambient

3. Standard and Sample Preparation:

-

Standard Solution: Accurately weigh and dissolve Memantine-d6 Hydrochloride in a suitable solvent (e.g., 0.1 M HCl) to prepare a stock solution. Further dilute to a working concentration.

-

Sample Solution (for stability testing): Subject the Memantine-d6 Hydrochloride sample to the desired stress condition. Prepare the solution in the same manner as the standard.

-

Derivatization: To a specific volume of the standard or sample solution, add the derivatizing agent and borate buffer. Allow the reaction to proceed for a defined time at a specific temperature (e.g., 30 minutes at 30°C for FDNB). Stop the reaction by adding acid.

4. Analysis:

-

Inject the derivatized standard and sample solutions into the HPLC system.

-

Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

The method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines.

Mass Spectrometry (MS) for Degradation Product Identification

For in-depth analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be employed to identify the structural information of any degradation products formed. This is particularly useful in understanding the degradation pathways. Memantine-d6 Hydrochloride is often used as an internal standard in LC-MS/MS methods for the quantification of memantine in biological matrices.

Handling and Safety Precautions

When working with Memantine-d6 Hydrochloride, standard laboratory safety practices should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[3]

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder.[3]

-

Handling: Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong alkalis.[3]

Conclusion: A Proactive Approach to Stability

The integrity of Memantine-d6 Hydrochloride as a reference standard is fundamental to the reliability of research in which it is employed. By understanding its chemical properties, adhering to recommended storage conditions, and implementing robust analytical methods for stability monitoring, researchers can ensure the accuracy and validity of their findings. A proactive approach to the storage and handling of this critical reagent is a cornerstone of good scientific practice.

References

- Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398.

- Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398-404.

-

Wikipedia contributors. (2023). Kinetic isotope effect. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Ingenza Ltd. (n.d.). Deuterium: Slowing Metabolism One C–H Bond At A Time. Retrieved from [Link]

-

Chemistry For Everyone. (2023, September 2). What Is The Kinetic Isotope Effect (KIE)? [Video]. YouTube. [Link]

- Gansäuer, A. (2021, December 28). Stabilizing pharmaceuticals with deuterium. Advanced Science News.

- Scott, D. E., & Flesher, J. W. (2023). Deuterium in drug discovery: progress, opportunities and challenges.

- MedChemExpress. (2023).

- Cayman Chemical. (2022, October 4).

- Ajanta Pharma USA Inc. (n.d.). SAFETY DATA SHEET Memantine Hydrochloride Tablets 5 mg and 10 mg.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4054, Memantine. Retrieved from [Link]

- Syroeshkin, A. V., Uspenskaya, E. V., Pleteneva, T. V., & Levitskaya, O. V. (2020). The Influence of Deuterium on the Properties of Pharmaceutical Substances (Review).

- Fisher Scientific. (2023, December 22).

- LGC Group. (n.d.). Memantine-d6 Hydrochloride.

- Sigma-Aldrich. (n.d.). Product Information Sheet: Memantine hydrochloride (M9292).

- ECHEMI. (n.d.).

- KM Pharma Solution Private Limited. (n.d.). MSDS - Memantine-D6 HCl.

-

Chemistry For Everyone. (2023, August 29). How Are Isotope Effects Used In Organic Chemistry? [Video]. YouTube. [Link]

- LGC Group. (2020). Toronto Research Chemicals Newsletter.

-

ChemBK. (2024, April 10). [2H6]-Memantine HCl. Retrieved from [Link]

- Toronto Research Chemicals. (n.d.).

-

Chemie Brunschwig. (n.d.). Toronto Research Chemical. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Memantine-d6 Hydrochloride | LGC Standards [lgcstandards.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Memantine-(dimethyl-d6) hydrochloride ≥97 atom % D, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. ajantapharmausa.com [ajantapharmausa.com]

- 7. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 11. Stabilizing pharmaceuticals with deuterium - Advanced Science News [advancedsciencenews.com]

- 12. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]

- 13. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Pharmacokinetic Studies

For researchers, scientists, and drug development professionals navigating the rigorous landscape of pharmacokinetics (PK), the quest for analytical accuracy and precision is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an appropriate internal standard (IS) is not merely a recommendation but a foundational requirement for robust and reliable data. Among the various types of internal standards, stable isotope-labeled (SIL) compounds, particularly deuterated standards, have emerged as the gold standard.

This in-depth technical guide provides a comprehensive exploration of the core principles, practical applications, and critical considerations surrounding the use of deuterated standards in pharmacokinetic studies. Moving beyond a simple procedural outline, this document delves into the causality behind experimental choices, ensuring a self-validating system of protocols grounded in scientific integrity.

The Principle of Isotope Dilution Mass Spectrometry: Why Deuterated Standards Excel

At its core, the utility of a deuterated internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated IS is a version of the analyte molecule where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[1][2] This subtle alteration in mass imparts a distinct mass-to-charge ratio (m/z) detectable by a mass spectrometer, allowing it to be differentiated from the non-deuterated analyte.

The near-identical physicochemical properties of the deuterated standard and the analyte are the cornerstone of their effectiveness.[1][3] This similarity ensures they behave almost identically during the entire analytical workflow, from sample extraction and handling to chromatographic separation and ionization.[1][4] Consequently, any physical or chemical variations encountered during the process will affect both the analyte and the internal standard to the same degree.

The primary advantages conferred by this approach include:

-

Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue are complex environments that can significantly impact the ionization efficiency of an analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[1][5] Because the deuterated IS co-elutes and is chemically identical to the analyte, it experiences the same matrix effects, enabling accurate quantification through the ratio of the analyte response to the IS response.[1][4]

-

Compensation for Extraction Variability: Sample preparation and extraction steps are seldom 100% efficient and can be a significant source of variability. By adding the deuterated IS to the sample at the very beginning of the extraction process, it undergoes the same potential losses as the analyte.[1][6] This ensures that the analyte-to-IS ratio remains constant, irrespective of recovery inconsistencies.[1]

-

Normalization of Instrumental Variations: Minor fluctuations in injection volume and mass spectrometer performance can introduce analytical imprecision. The use of a deuterated IS normalizes these variations, leading to more precise and reproducible results.[1]

dot graph TD; subgraph "Sample Preparation & Analysis Workflow" A[Biological Sample + Analyte] --> B{Spike with Deuterated IS}; B --> C[Extraction / Clean-up]; C --> D[LC Separation]; D --> E[MS Detection]; end

end

Caption: Logical workflow demonstrating how deuterated standards correct for analytical variability.

Strategic Selection and Characterization of Deuterated Standards

The successful implementation of a deuterated standard begins with its careful selection and rigorous characterization. Several factors must be considered to ensure the integrity of the bioanalytical method.

Key Selection Criteria

-

Isotopic Purity and Enrichment: The deuterated standard should possess high isotopic enrichment, ideally ≥98%, to minimize the contribution of the unlabeled analyte in the standard itself.[7] The presence of a significant amount of the unlabeled analyte can interfere with the accurate measurement of low concentrations of the analyte in study samples.

-

Position of Deuterium Labeling: The deuterium atoms should be placed in a metabolically stable position on the molecule. Labeling at sites prone to enzymatic cleavage or back-exchange with hydrogen can compromise the standard's integrity.[7] It is also crucial to avoid labeling at exchangeable sites like -OH or -NH groups.[7]

-

Mass Shift: A sufficient mass difference between the analyte and the deuterated standard is necessary to prevent mass spectral crosstalk. A mass shift of at least 3 or 4 atomic mass units (amu) is generally recommended.

-

Absence of Isotope Effects: Ideally, the deuterated standard should not exhibit any significant chromatographic or metabolic isotope effects that would cause it to behave differently from the analyte. This will be discussed in more detail in a subsequent section.

Essential Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and isotopic enrichment of the deuterated standard.[8] This is typically achieved through a combination of analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic distribution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the position and extent of deuterium incorporation.[8]

-

Chromatography (LC or GC): To assess chemical purity.

The Kinetic Isotope Effect and Metabolic Switching: A Critical Consideration

While the chemical behavior of deuterated compounds is nearly identical to their non-deuterated counterparts, the increased mass of deuterium can influence the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[2][9] The carbon-deuterium (C-D) bond is stronger and more stable than the carbon-hydrogen (C-H) bond.[10] Consequently, enzymatic reactions that involve the cleavage of a C-H bond, such as those mediated by cytochrome P450 (CYP) enzymes, may proceed at a slower rate when a C-D bond is present at the site of metabolism.[2][9]

This can have significant implications in drug metabolism and pharmacokinetic studies:

-

Altered Pharmacokinetic Profiles: The KIE can lead to a reduced rate of metabolism for a deuterated drug, resulting in a longer half-life and increased systemic exposure compared to its non-deuterated version.[2][9] This principle is intentionally leveraged in the development of some "deuterated drugs" to improve their pharmacokinetic properties.[11][12]

-

Metabolic Switching: When deuterium substitution blocks or slows down a primary metabolic pathway, the metabolism of the drug may be redirected towards alternative, previously minor, pathways.[10][11] This phenomenon, known as metabolic switching, can lead to the formation of different metabolites, potentially with altered pharmacological or toxicological profiles.[10][11][13]

dot graph TD; subgraph "Metabolism of Non-Deuterated Drug" A[Drug (C-H)] --> B{Primary Metabolic Pathway (fast)}; A --> C{Secondary Metabolic Pathway (slow)}; B --> D[Metabolite 1 (Major)]; C --> E[Metabolite 2 (Minor)]; end

end

Caption: The concept of metabolic switching due to the kinetic isotope effect.

For the purpose of using a deuterated compound as an internal standard, it is crucial that it does not exhibit a significant in vivo KIE that would alter its clearance relative to the analyte. This underscores the importance of placing the deuterium labels at positions that are not major sites of metabolism.

Bioanalytical Method Validation: A Regulatory Imperative

The use of deuterated standards is a cornerstone of robust bioanalytical method validation, a process mandated by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[14][15] A full validation of a bioanalytical method is required for the quantification of drugs and their metabolites in biological matrices for clinical and applicable nonclinical studies.[14]

Step-by-Step Bioanalytical Method Validation Workflow

The following protocol outlines the key steps in validating a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.

Objective: To demonstrate that the analytical method is reliable, reproducible, and suitable for its intended purpose.

Materials:

-

Blank biological matrix (e.g., plasma, urine) from at least six individual sources.[15][16]

-

Analyte reference standard.

-

Deuterated internal standard.

-

LC-MS/MS system.

-

Appropriate solvents and reagents.

Procedure:

-

Stock and Working Solution Preparation and Stability:

-

Prepare stock solutions of the analyte and deuterated IS in a suitable solvent.

-

Prepare working solutions for calibration standards and quality control (QC) samples by diluting the stock solutions.

-

Evaluate the stability of stock and working solutions at room temperature and under storage conditions (refrigerated/frozen).[17]

-

-

Method Selectivity and Specificity:

-

Analyze blank matrix samples from at least six different sources to assess for interferences at the retention times of the analyte and IS.

-

The response of any interfering peaks should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the IS.[18]

-

-

Calibration Curve:

-

Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the deuterated IS.

-

The calibration curve should consist of a blank sample, a zero sample (matrix with IS), and at least six to eight non-zero concentration levels covering the expected range of concentrations in the study samples.

-

Analyze the calibration standards and plot the peak area ratio (analyte/IS) versus the nominal concentration.

-

Perform a regression analysis (typically a weighted linear regression) to determine the best fit for the data. The correlation coefficient (r²) should be greater than 0.99.

-

-

Accuracy and Precision:

-

Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.

-

Analyze at least five replicates of each QC level in at least three separate analytical runs.

-

Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

-

Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

-

-

Matrix Effect Evaluation:

-

Assess the effect of the biological matrix on the ionization of the analyte and IS.

-

This is typically done by comparing the response of the analyte in post-extraction spiked blank matrix from different sources to the response of the analyte in a neat solution.

-

The use of a deuterated IS is expected to compensate for matrix effects.

-

-

Stability Assessment:

-

Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

-

Freeze-thaw stability: After multiple freeze-thaw cycles.

-

Short-term (bench-top) stability: At room temperature for a specified period.

-

Long-term stability: Under frozen storage conditions for the expected duration of the study.

-

Post-preparative stability: In the autosampler.

-

-

Data Presentation: Acceptance Criteria for Method Validation

| Parameter | Acceptance Criteria |

| Selectivity | Interference < 20% of LLOQ for analyte; < 5% for IS |

| Calibration Curve | r² > 0.99; back-calculated concentrations within ±15% (±20% at LLOQ) |

| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) |

| Precision (CV) | ≤ 15% (≤ 20% at LLOQ) |

| Stability | Analyte concentration within ±15% of the initial concentration |

Troubleshooting and Advanced Considerations

Despite their advantages, the use of deuterated standards is not without potential challenges.

-

Differential Matrix Effects: In rare cases, even with a co-eluting deuterated IS, differential matrix effects have been observed.[5] This can occur if there are steep gradients of ion suppression at the elution time of the analyte and IS, and if there is a slight chromatographic separation between them.

-

Isotopic Crosstalk: If the mass resolution of the instrument is insufficient or if there is in-source fragmentation, there can be interference between the analyte and IS signals.

-

Purity of the Standard: As mentioned, the presence of unlabeled analyte in the deuterated standard can be a source of inaccuracy, especially at the LLOQ.

Conclusion

Deuterated internal standards are an indispensable tool in modern pharmacokinetic studies, providing the foundation for accurate, precise, and reliable bioanalytical data.[1] Their ability to compensate for a wide range of analytical variabilities, including matrix effects and extraction inefficiencies, makes them superior to other types of internal standards.[1] However, their successful implementation requires a thorough understanding of their underlying principles, careful selection and characterization, and a comprehensive validation of the bioanalytical method in accordance with regulatory guidelines. By adhering to the principles and protocols outlined in this guide, researchers and scientists can ensure the integrity of their pharmacokinetic data, ultimately contributing to the successful development of new and effective therapies.[1]

References

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- Gant, T. G. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery.

- ResearchGate. (n.d.). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.

- Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177.

- myadlm.org. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?.

- Russak, E. M., & Ragueneau-Majlessi, I. (2018). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Journal of Clinical Pharmacology, 58(S10), S7-S16.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube.

- National Institutes of Health. (n.d.). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide.

- Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process.

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.

- U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.

- BenchChem. (2025). The Indispensable Role of Deuterated Internal Standards in Quantitative Analysis: A Technical Guide.

- OSTI.GOV. (n.d.). METABOLIC SWITCHING OF DRUG PATHWAYS AS A CONSEQUENCE OF DEUTERIUM SUBSTITUTION.

- Chromatography Forum. (2013, August 13). Internal standard in LC-MS/MS.

- Wikipedia. (n.d.). Deuterated drug.

- ICH. (2022, May 24). bioanalytical method validation and study sample analysis m10.

- U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation.

- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Deuterated drug - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 5. myadlm.org [myadlm.org]

- 6. youtube.com [youtube.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 11. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. osti.gov [osti.gov]

- 14. fda.gov [fda.gov]

- 15. database.ich.org [database.ich.org]

- 16. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 17. bioanalysisforum.jp [bioanalysisforum.jp]

- 18. ema.europa.eu [ema.europa.eu]

A Technical Guide to Memantine-d6 Hydrochloride: Synthesis, Characterization, and Application as an Internal Standard

An In-depth Technical Guide:

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Memantine Hydrochloride is an N-methyl-D-aspartate (NMDA) receptor antagonist used for the symptomatic treatment of moderate-to-severe Alzheimer's disease.[1][2][3] Its mechanism involves blocking the pathological effects of persistently elevated glutamate levels, which can lead to neuronal dysfunction.[3] Accurate quantification of memantine in biological matrices is paramount for pharmacokinetic (PK), bioequivalence, and metabolism studies that underpin drug development and clinical use.[1][4]

This technical guide provides a comprehensive overview of Memantine-d6 Hydrochloride (Memantine-d6 HCl), the deuterated stable isotope-labeled analogue of Memantine. We will delve into its fundamental physicochemical properties, the rationale and methodology of its chemical synthesis, standards for analytical characterization, and its critical application as an internal standard in quantitative mass spectrometry.

Core Physicochemical Properties

Memantine-d6 Hydrochloride is a high-purity reference compound essential for analytical applications. Its key properties are summarized below. The incorporation of six deuterium atoms provides a distinct mass shift from the parent drug, which is the foundational principle for its use as an internal standard, without significantly altering its chemical behavior.

| Property | Data | Source(s) |

| Chemical Name | 3,5-Di(methyl-d3)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride | [5][6] |

| Molecular Formula | C₁₂H₁₅D₆N·HCl | [6][7][8] |

| Molecular Weight | ~221.80 - 221.89 g/mol | [5][6][7][9] |

| CAS Number | 1189713-18-5 | [5][6][7][8][10] |

| Appearance | Off-white to white solid | [6] |

| Isotopic Purity | Typically ≥97-98 atom % D | [7] |

| Chemical Purity | Typically >95-98% (by HPLC/NMR) | [5][6][9] |

Synthesis and Isotopic Labeling Strategy

The synthesis of Memantine-d6 HCl is designed to precisely introduce six deuterium atoms onto the two methyl groups of the adamantane core. This strategic placement ensures the isotopic label is stable and not subject to chemical exchange under typical biological or analytical conditions.

Expertise & Experience: The Rationale for Deuteration

The choice of deuterium as an isotopic label is deliberate. It is a stable (non-radioactive) isotope of hydrogen. Replacing ¹H with ²H (Deuterium) results in a predictable increase in molecular mass. For Memantine-d6, the two -CH₃ groups are replaced with -CD₃ groups, increasing the mass by 6 Daltons. In mass spectrometry, this mass difference allows the instrument to differentiate between the analyte (Memantine) and the internal standard (Memantine-d6) even if they are chemically indistinguishable by other means (e.g., chromatography). This co-elution is highly desirable as it ensures both compounds experience the same ionization and matrix effects, allowing the standard to accurately correct for analytical variability.

Synthetic Workflow

A common synthetic route involves the use of a deuterated Grignard reagent to introduce the labeled methyl groups onto a brominated adamantane precursor.[11]

Caption: Synthetic workflow for Memantine-d6 Hydrochloride.

Protocol Insights

-

First Grignard Coupling: 1-Bromoadamantane is reacted with methyl-d3 magnesium iodide. The Grignard reagent acts as a nucleophilic source of CD₃⁻, displacing the bromide to form 1-(methyl-d3)-adamantane.[11]

-

Second Functionalization: The adamantane core is brominated again at another bridgehead position to prepare for the second isotopic substitution.[11]

-

Second Grignard Coupling: A second equivalent of methyl-d3 magnesium iodide is used to introduce the second CD₃ group, yielding 1,3-di(methyl-d6)-adamantane.[11]

-

Final Amination and Salt Formation: The final key step involves adding the amino group at the remaining bridgehead position, followed by treatment with hydrochloric acid to produce the stable hydrochloride salt.[11]

Analytical Characterization and Quality Control

To be a trustworthy internal standard, Memantine-d6 HCl must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.

Trustworthiness: A Self-Validating System

A reliable internal standard requires a multi-faceted analytical approach.

-

Identity Confirmation: Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the molecular structure and the successful incorporation of deuterium.

-

Chemical Purity: High-Performance Liquid Chromatography (HPLC) is used to quantify the percentage of the desired compound relative to any impurities.[5][6][11]

-

Isotopic Enrichment: High-resolution mass spectrometry determines the percentage of molecules that contain the desired number of deuterium atoms (in this case, six) versus those with fewer.[11] A high isotopic enrichment (e.g., >99%) is critical to prevent isotopic crosstalk with the analyte signal.[11]

Experimental Protocol: LC-MS/MS Quantification

The following is a representative protocol for the use of Memantine-d6 HCl as an internal standard for quantifying Memantine in plasma.

Caption: Analytical workflow for sample quantification using an internal standard.

Step-by-Step Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of Memantine-d6 HCl in a suitable solvent (e.g., methanol).

-

To a 100 µL aliquot of plasma sample, add a small, precise volume of the Memantine-d6 HCl internal standard (IS) solution.

-

Rationale: Adding the IS at the very beginning ensures it undergoes all subsequent sample preparation steps alongside the analyte, allowing it to account for any loss or variation.

-

-

Protein Precipitation:

-

Add 300 µL of ice-cold methanol to the plasma/IS mixture to precipitate proteins.

-

Vortex vigorously for 1 minute.

-

-

Isolation:

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for analysis.

-

-

LC-MS/MS Analysis:

-

Instrumentation: Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.[1]

-

Chromatography: Separate the sample on a C18 reverse-phase column.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for both the analyte and the internal standard.

-

Rationale: MRM is highly specific and sensitive. By monitoring a parent ion and a specific fragment ion, it minimizes interference from other molecules in the matrix.

-

-

Quantification:

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of Memantine in the unknown sample by comparing this ratio to a calibration curve prepared with known concentrations of Memantine and a constant concentration of the IS.

-

Authoritative Grounding: Application in Pharmacokinetic Studies